3-Methylphenylzinc iodide

Description

Significance of Organozinc Chemistry as C-C Bond-Forming Tools

The formation of C-C bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into intricate molecular architectures that are hallmarks of natural products, pharmaceuticals, and advanced materials. fishersci.ca Organozinc reagents, particularly arylzinc species like 3-Methylphenylzinc iodide, serve as excellent sources of nucleophilic carbon atoms. fishersci.ca This nucleophilicity allows them to react with electrophilic carbon centers, forging new C-C linkages. fishersci.ca

A key advantage of organozinc reagents is their moderate reactivity compared to other organometallic compounds, such as Grignard or organolithium reagents. fishersci.cawikipedia.org This characteristic imparts a higher degree of functional group tolerance, meaning they can be used in the presence of sensitive chemical groups like esters, nitriles, and ketones without unwanted side reactions. fishersci.casigmaaldrich.cn This chemoselectivity is highly desirable in multi-step syntheses of complex molecules. researchgate.net

The versatility of organozinc reagents is further demonstrated by their participation in a variety of powerful C-C bond-forming reactions, including:

Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.orgslideshare.net This reaction is exceptionally broad in scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.orgwikiwand.com

Fukuyama Coupling: A palladium-catalyzed reaction that couples an organozinc reagent with a thioester to form a ketone. wikipedia.orgslideshare.net

Reformatsky Reaction: The reaction of an α-halo ester with a carbonyl compound (aldehyde, ketone, or ester) in the presence of zinc metal to form a β-hydroxy ester. slideshare.netdigitellinc.com

Simmons-Smith Reaction: The reaction of an alkene with a diiodomethane-zinc copper couple to form a cyclopropane. slideshare.net

Historical Context and Evolution of Organozinc Reagent Utilization

The field of organometallic chemistry, and by extension organozinc chemistry, began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgdigitellinc.com He prepared this volatile and pyrophoric liquid by heating ethyl iodide with zinc metal. wikipedia.org This discovery was a landmark achievement that contributed to the development of the theory of valence. digitellinc.com

Early work on organozinc reagents focused on their reactions with carbonyl compounds. In the 1860s, Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the synthesis of tertiary alcohols from the reaction of alkylzinc reagents with acid chlorides. digitellinc.com Zaitsev and his students further expanded this chemistry to include aldehydes and formate (B1220265) esters as substrates for the synthesis of secondary alcohols. digitellinc.com Around the same time, Sergei Nikolaevich Reformatskii developed his eponymous reaction, which remains a cornerstone of organic synthesis. digitellinc.com

Despite these early advances, organozinc reagents were largely overshadowed by the more reactive Grignard and organolithium reagents for much of the 20th century. researchgate.netacs.org A renaissance in the use of organozinc compounds occurred in the latter half of the century, driven by the development of transition metal-catalyzed cross-coupling reactions. The Nobel Prize-winning Negishi coupling, first reported in 1977, showcased the exceptional utility of organozinc reagents in constructing C-C bonds with high selectivity and functional group tolerance. organic-chemistry.org

Further advancements in the preparation of organozinc reagents have also contributed to their resurgence. The development of "Rieke zinc," a highly reactive form of zinc metal, allows for the direct synthesis of organozinc halides from a wider range of organic halides, including those with sensitive functional groups. sigmaaldrich.cn

Specific Focus on this compound within Arylzinc Chemistry

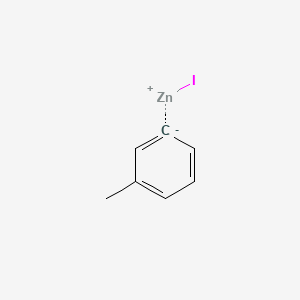

This compound, also known as m-tolylzinc iodide, is a member of the arylzinc halide class of organozinc reagents. It consists of a 3-methylphenyl (m-tolyl) group and an iodine atom bonded to a zinc center. This specific reagent is a valuable tool for introducing the 3-methylphenyl moiety into organic molecules through various coupling reactions.

The synthesis of this compound can be achieved through the direct insertion of zinc metal into 3-iodotoluene (B1205562). This method is analogous to the original Frankland synthesis of diethylzinc. The reactivity of the zinc is crucial for the success of this reaction, and often requires activation.

The primary application of this compound lies in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. In these reactions, it serves as the nucleophilic partner, reacting with a variety of electrophilic partners, such as aryl, vinyl, or alkyl halides, to form a new carbon-carbon bond. For instance, the reaction of this compound with an aryl iodide in the presence of a palladium catalyst would yield a substituted biphenyl. The presence of the methyl group on the phenyl ring can influence the electronic properties and steric hindrance of the reagent, which can in turn affect the efficiency and selectivity of the coupling reaction.

The table below provides a summary of key information regarding this compound.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | m-Tolylzinc iodide |

| Chemical Formula | C₇H₇IZn |

| Class of Compound | Arylzinc halide |

| Primary Application | Negishi cross-coupling reactions |

Structure

3D Structure of Parent

Properties

IUPAC Name |

iodozinc(1+);methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDZNGFKUKUHTR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=C1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Methylphenylzinc Iodide

Fundamental Reactivity Patterns of Arylzinc Iodides

Arylzinc iodides, such as 3-methylphenylzinc iodide, are a class of organozinc reagents characterized by a carbon-zinc bond. The significant difference in electronegativity between the carbon and zinc atoms imparts a high degree of nucleophilic character to the aryl group. smolecule.com These reagents are typically prepared through the direct insertion of zinc metal into an aryl iodide, a method that is tolerant of a variety of functional groups. mdpi.comresearchgate.net An alternative preparation involves an iodine-zinc exchange reaction between an aryl iodide and diethylzinc (B1219324), often promoted by a strong, non-metallic organic base. researchgate.netrsc.orgrsc.org

The reactivity of arylzinc iodides is marked by their utility in forming carbon-carbon bonds. organic-chemistry.org Despite their considerable basicity, they exhibit compatibility with a large number of sensitive functional groups, making them valuable intermediates in organic synthesis. nih.gov Their reactions often proceed under mild conditions and show a high degree of chemoselectivity. researchgate.net While generally stable, their sensitivity to moisture and air necessitates handling under inert atmosphere conditions. smolecule.com The fundamental reactivity involves the arylzinc compound acting as a nucleophile in cross-coupling reactions, where it reacts with various electrophilic partners, often catalyzed by transition metals like palladium, nickel, or copper. smolecule.comorganic-chemistry.org

Cross-Coupling Reactions

The Negishi cross-coupling reaction is a cornerstone of C-C bond formation, coupling organozinc compounds with organic halides or triflates, typically using a palladium(0) catalyst. wikipedia.org This reaction is highly valued for its broad scope, functional group tolerance, and ability to couple sp², sp³, and sp hybridized carbon atoms. nih.govwikipedia.org For arylzinc reagents like this compound, the Negishi coupling provides a powerful method for the synthesis of biaryls and other substituted aromatic compounds. organic-chemistry.org

The versatility of the Negishi coupling is evident in its compatibility with a wide array of electrophilic partners. Arylzinc iodides can be effectively coupled with aryl, alkenyl, and alkynyl halides, as well as acid chlorides, to generate a diverse range of molecular architectures.

Aryl Halides: The coupling of arylzinc reagents with aryl halides is a common method for synthesizing unsymmetrical biaryls. organic-chemistry.org The reaction generally proceeds with high yields, and the reactivity of the halide follows the typical trend of I > Br > Cl, with chlorides often requiring more forcing conditions or specialized catalyst systems. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst has been shown to be effective for coupling even sterically hindered substrates. nih.gov

Alkenyl Halides: Cross-coupling with alkenyl halides provides a stereoselective route to substituted alkenes. These reactions are known to proceed with retention of the olefin geometry. nih.gov Recent developments have focused on using additives like N-methylimidazole to enhance both stereoselectivity and chemoselectivity, particularly in challenging couplings involving Z-alkenyl halides. nih.gov

Alkynyl Halides: The reaction extends to alkynyl halides, enabling the synthesis of unsymmetrical diarylalkynes. organic-chemistry.org Palladium-catalyzed couplings of alkynyl halides with organoboron compounds (a related cross-coupling) have been shown to proceed efficiently at room temperature, even under aerobic conditions, suggesting similar reactivity for organozinc partners. organic-chemistry.org

Acid Chlorides: Acylative Negishi coupling, the reaction of organozinc reagents with acid chlorides, is a direct and modular method for synthesizing ketones. mdpi.com This protocol has been successfully applied to the synthesis of chalcones from stabilized arylzinc iodides and various cinnamoyl chlorides, demonstrating tolerance for electron-rich, electron-poor, and sterically hindered substrates. mdpi.com

Table 1: Examples of Palladium-Catalyzed Negishi Coupling with Arylzinc Reagents This table presents representative data for arylzinc reagents, illustrating the scope of the Negishi coupling.

| Arylzinc Reagent | Electrophile | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| (4-(methoxycarbonyl)phenyl)zinc iodide | (E)-3-(2-methoxyphenyl)acryloyl chloride | PdCl₂(PCy₃)₂ | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | 70% | mdpi.com |

| n-heptylzinc iodide | (Z)-1-bromooct-1-ene | PdCl₂(PPh₃)₂ | (Z)-8-pentadecene | Mixture of products | nih.gov |

| p-tolylzinc chloride | 2-bromoanisole | Pd(OAc)₂ / RuPhos | 2-methoxy-4'-methylbiphenyl | >95% | nih.gov |

| (4-chlorophenyl)zinc iodide | (E)-cinnamoyl chloride | PdCl₂(PCy₃)₂ | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 72% | mdpi.com |

The choice of ligand is critical in palladium-catalyzed Negishi coupling, as it significantly influences the rate of key elementary steps like oxidative addition and reductive elimination. nih.gov While simple triarylphosphines were used historically, modern catalysis relies on specialized ligands to enhance efficiency and substrate scope. nih.gov

Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, SPhos, XPhos) have proven highly effective, enabling couplings of sterically demanding substrates and reactions with less reactive aryl chlorides at lower catalyst loadings. nih.govwikipedia.org These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the catalytic cycle. nih.gov

For challenging couplings, such as those involving alkylzinc reagents prone to β-hydride elimination, novel ligands have been designed. organic-chemistry.org For instance, chelating phosphine ligands that incorporate an electron-deficient olefin (PEWO ligands) facilitate rapid reductive elimination, allowing reactions to proceed efficiently at room temperature and minimizing side reactions. organic-chemistry.orgacs.org Ylide-functionalized phosphines (YPhos) represent another class of highly electron-rich and bulky ligands that have enabled room-temperature couplings of aryl chlorides with functionalized organozinc reagents like Reformatsky reagents. researchgate.net The development of palladacycle precatalysts, which provide a convenient method for generating the active catalytic species, has further expanded the utility of these advanced ligands. nih.govnih.gov

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. wikipedia.org Nickel-catalyzed Negishi couplings have become particularly important for forming alkyl-alkyl bonds and for reactions involving challenging substrates. wikipedia.orgresearchgate.net The mechanisms in nickel-catalyzed reactions can differ from the typical cycle accepted for palladium, sometimes involving radical pathways or different nickel oxidation states. researchgate.netnih.gov

Nickel catalysis is effective for coupling this compound and other arylzinc reagents with a variety of partners. Studies have shown that nickel complexes with bidentate and tridentate nitrogen-based ligands (e.g., terpyridine derivatives) can effectively couple secondary alkylzinc halides with aryl iodides, overcoming common issues like isomerization and β-hydride elimination that can plague palladium systems. organic-chemistry.org The addition of salt additives like LiBF₄ can further improve yields and suppress side reactions. organic-chemistry.org

Unlike many palladium systems, nickel catalysts can be less sensitive to air and moisture, allowing for reactions under simpler benchtop conditions. organic-chemistry.org Nickel catalysis has also been extended to reductive cross-coupling reactions, where, for example, α-chloroesters can be coupled with aryl iodides using a chiral BiOX ligand system to produce α-arylesters with high enantioselectivity. rsc.org Furthermore, nickel catalysis has been employed in photoredox-mediated C-S cross-couplings of thiols with aryl iodides. nih.gov

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions This table illustrates the application of nickel catalysis in various cross-coupling scenarios.

| Nucleophile | Electrophile | Catalyst/Ligand System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Secondary Alkylzinc Halide | Aryl Iodide | NiBr₂·glyme / Terpyridine | Secondary Alkyl-Aryl | Overcomes isomerization issues | organic-chemistry.org |

| Aryl Thiol | Aryl Iodide | NiCl₂·glyme / dtbbpy + Ir-photocatalyst | Aryl Sulfide | Photoredox mediated C-S coupling | nih.gov |

| α-Chloroester | Aryl Iodide | NiI₂ / Chiral BiOX ligand | α-Aryl Ester | Asymmetric reductive coupling | rsc.org |

| Arylboronic Acid | 2-Fluorobenzofuran | Ni(cod)₂ / PCy₃ | 2-Arylbenzofuran | C-F bond activation | beilstein-journals.org |

Copper catalysts are highly efficient for mediating conjugate additions (Michael additions) and allylation reactions involving organozinc reagents. nih.govbeilstein-journals.org These reactions provide powerful methods for forming C-C bonds and creating stereocenters.

Michael Additions: Copper-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds is a well-established process. nih.govbeilstein-journals.org The use of chiral ligands, such as phosphoramidites, allows for highly enantioselective additions, producing chiral products in excellent yields. nih.govresearchgate.net While α,β-unsaturated ketones and esters are common substrates, the reaction has been extended to more challenging Michael acceptors like α,β-unsaturated aldehydes. nih.govbeilstein-journals.org The choice of ligand and copper source is crucial for achieving high 1,4-regioselectivity and suppressing competing 1,2-addition. nih.gov

Allylation: Copper-catalyzed asymmetric allylic alkylations (AAAs) are powerful C-C bond-forming reactions. dntb.gov.ua Organozinc reagents, in the presence of a copper catalyst and a chiral ligand (e.g., phosphoramidites), react with allylic electrophiles to afford products with high regio- and enantioselectivity. dntb.gov.uafigshare.com This methodology has been applied to the synthesis of densely functionalized chiral building blocks. dntb.gov.ua A related three-component reaction involves the insertion of difluorocarbene into the C-Zn bond, followed by a copper-catalyzed allylic substitution, demonstrating the versatility of these systems. figshare.comacs.org Copper(I) catalysts have also been successfully employed in asymmetric 1,6-conjugate allylation reactions. nih.gov

Palladium-Catalyzed Negishi Coupling

Carbometalation Reactions with Arylzinc Iodides

Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a powerful tool for the stereoselective synthesis of complex alkenes. kyoto-u.ac.jp

The cobalt-catalyzed arylzincation of alkynes represents a significant advancement in carbometalation chemistry. This reaction allows for the addition of an aryl group and a zinc moiety across an alkyne in a single step. Research has shown that simple cobalt salts, such as cobalt(II) bromide, can effectively catalyze the addition of arylzinc iodide•lithium chloride complexes to a wide range of alkynes, including those that are unfunctionalized. kyoto-u.ac.jp A key study demonstrated that the reaction of 4-methylphenylzinc iodide with 6-dodecyne (B1360278) proceeded in the presence of a cobalt catalyst and acetonitrile (B52724) as an additive to yield the corresponding vinylzinc species, which was subsequently quenched to the arylated alkene. kyoto-u.ac.jp The reaction of a 3-methylphenylzinc reagent has also been reported to proceed smoothly in related transformations. kyoto-u.ac.jp

The general mechanism is believed to involve the formation of a cobalt-ate complex, which then undergoes a series of steps to deliver the aryl group and the metal to the alkyne.

The regio- and stereoselectivity of the carbometalation of alkynes are critical for its synthetic utility, determining the substitution pattern and geometry of the resulting alkene. youtube.com In the cobalt-catalyzed arylzincation of internal alkynes, the reaction generally proceeds with high stereoselectivity, leading exclusively to the syn-addition product. kyoto-u.ac.jp This means that the aryl group and the zinc are delivered to the same face of the alkyne, resulting in a specific stereoisomer of the vinylzinc intermediate.

Regioselectivity, the control of which carbon of an unsymmetrical alkyne the aryl group attaches to, can be influenced by steric and electronic factors of the alkyne substrate. For instance, in the arylzincation of terminal alkynes, the aryl group typically adds to the internal carbon, and the zinc adds to the terminal carbon. With unsymmetrical internal alkynes, the regioselectivity can be less pronounced. For example, the reaction of 2-methyl-3-decyne with an arylzinc reagent was reported to yield a 1:1 mixture of regioisomers. kyoto-u.ac.jp However, in other cases, good regioselectivity can be achieved. The ortho-tolylzinc reagent was noted to be unreactive in certain migratory arylzincation reactions, suggesting a strong steric influence. ntu.edu.sg

| Alkyne Substrate | Arylzinc Reagent | Selectivity Outcome | Reference |

| 6-Dodecyne (internal, symmetrical) | 4-Methylphenylzinc iodide | High syn-stereoselectivity | kyoto-u.ac.jp |

| 2-Methyl-3-decyne (internal, unsymmetrical) | Arylzinc reagent | 1:1 Regioisomeric ratio | kyoto-u.ac.jp |

| Phenylacetylene (terminal) | This compound | Smooth reaction, high regioselectivity | kyoto-u.ac.jp |

Other Key Transformations

Electrophilic amination is a process that forms a carbon-nitrogen bond by reacting a carbon nucleophile with an electrophilic nitrogen source. wikipedia.org This "umpolung" strategy is valuable for the synthesis of amines, particularly when traditional nucleophilic amination methods are not feasible. wikipedia.org Organozinc reagents, including arylzinc derivatives, can serve as the carbon nucleophile in these reactions.

The reaction typically involves an aminating agent where the nitrogen atom is rendered electrophilic by being attached to a good leaving group. wikipedia.org A variety of such agents have been developed, including hydroxylamine (B1172632) derivatives, oxaziridines, and N-chloroamines. illinois.edu Recent studies have also explored the use of hypervalent iodine reagents as carriers of transferable amino groups for the amination of organometallic compounds. beilstein-journals.orgchemrxiv.orgosaka-u.ac.jp

A copper-catalyzed electrophilic amination of stable polyfunctional organozinc pivalates using novel hypervalent iodine reagents has been described, allowing for the preparation of a wide range of aryl and alkyl amines. chemrxiv.org While this study focused on pivalate-stabilized reagents, the fundamental reactivity is relevant to other arylzinc compounds. The choice of the aminating agent is crucial to avoid side reactions like deprotonation of the agent by the basic organometallic species. illinois.edu The use of sterically hindered nitrogen sources, such as bulky NH-oxaziridines, has been shown to be effective for the amination of arylzinc reagents, providing primary amines in good yields. illinois.edu

While direct experimental data for the electrophilic amination of this compound is not explicitly detailed in the surveyed literature, the established reactivity of arylzinc reagents strongly supports its potential as a competent nucleophile in such transformations.

C-Si and C-Sn Bond Formation

The formation of carbon-silicon (C-Si) and carbon-tin (C-Sn) bonds represents a significant area of research in organometallic chemistry, enabling the synthesis of a diverse array of organosilicon and organotin compounds. While direct studies detailing the use of this compound specifically for C-Sn bond formation are not prevalent in the provided search results, the principles of C-Si bond formation can often be extended to C-Sn bond formation due to the similar nature of silicon and tin.

Recent advancements have highlighted copper-catalyzed methods for the formation of C(sp³)–Si bonds. beilstein-journals.org One such method involves a radical pathway for the synthesis of secondary and tertiary silanes from alkyl iodides. beilstein-journals.org Although this study does not explicitly use this compound, the underlying principles are relevant. The mechanism suggests the generation of an active copper species that can interact with a silylating reagent and an alkyl iodide to form the desired C-Si bond. beilstein-journals.org

Another approach involves the palladium-catalyzed sila-spirocyclization, where a Si-C(sp³) bond is activated by the insertion of a metal-C(sp³) species, leading to the formation of a new C(sp³)–Si bond. d-nb.info This method has been applied to substrates with various substituents on the silicon atom, demonstrating the preferential cleavage of less sterically hindered Si-C bonds. d-nb.info

Computational and experimental studies have shed light on the mechanism of copper-catalyzed C-Si bond formation, suggesting the involvement of a ligand and a thiocyanate (B1210189) anion in generating an active copper species. This species then traps a Si-Li intermediate, which subsequently reacts with an alkyl iodide. beilstein-journals.org

While the direct application of this compound in these specific named reactions for C-Si and C-Sn bond formation is not explicitly detailed, the general reactivity of organozinc reagents in cross-coupling reactions suggests its potential utility in analogous transformations. The development of transition-metal-catalyzed methods for C-F bond cleavage to form C-Si bonds further expands the potential avenues for utilizing reagents like this compound. springernature.com

Table 1: Examples of Catalytic Systems for C-Si Bond Formation

| Catalyst System | Substrates | Product Type | Reference |

| Copper(I) chloride / NHC ligand | Benzyl phosphate, Suginome's reagent | Benzylic silanes | beilstein-journals.org |

| Palladium catalyst | Aryl or vinyl halides, silylating agents | Aryl or vinyl silanes | d-nb.info |

| Nickel catalyst | Fluoroarenes, silylating agents | Aryl silanes | springernature.com |

Note: This table provides examples of catalytic systems for C-Si bond formation that could potentially be adapted for use with this compound, based on general principles of organometallic chemistry.

Functionalization through Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the introduction of diverse functional groups into organic molecules. This compound serves as a valuable precursor for such transformations, particularly in the context of cross-coupling reactions.

Hypervalent iodine(III) reagents have emerged as powerful tools for the functionalization of alkenes, often involving the formation of carbon-heteroatom bonds. d-nb.info These reactions can proceed through various mechanisms, including those where the iodine(III) reagent is generated in situ. d-nb.info While not directly involving this compound, these methods highlight the broader strategies for carbon-heteroatom bond formation that could potentially be adapted. For instance, iodine-mediated C-H functionalization allows for the synthesis of complex heterocyclic structures through a domino reaction involving iodination and subsequent intramolecular amidation. organic-chemistry.org

More directly relevant is the use of transition metal catalysis to facilitate the coupling of organozinc reagents with various nucleophiles. For example, rhodium(III)-methyl complexes can undergo reductive elimination to form carbon-heteroatom bonds. Mechanistic studies have shown that the addition of sulfur and nitrogen nucleophiles can lead to the efficient formation of C(sp³)–S and C(sp³)–N bonds. nih.gov Specifically, the formation of C(sp³)–N bonds has been found to be second-order in amine, suggesting a mechanism involving amine substitution at the metal center followed by nucleophilic attack. nih.gov

Furthermore, iron-iodine co-catalysis has been successfully employed for the tandem C–N/C–C bond formation in the synthesis of 2-amino-3-alkylindoles. rsc.org This demonstrates the potential for developing catalytic systems that enable the direct use of organozinc reagents like this compound in complex, one-pot transformations to build carbon-heteroatom bonds. The synthesis of thiadiazoles through intramolecular oxidative S-N bond formation mediated by hypervalent iodine(III) reagents also points to the versatility of iodine-based chemistry in this area. organic-chemistry.org

Table 2: Examples of Carbon-Heteroatom Bond Formation Reactions

| Reaction Type | Reagents | Product Type | Reference |

| C(sp³)–S and C(sp³)–N Bond Formation | (DPEphos)RhMeI₂, Sulfur/Nitrogen Nucleophiles | Thioethers, Alkylamines | nih.gov |

| Tandem C–N/C–C Bond Formation | Indoles, Azoles, Xanthenes, Iron/Iodine Catalyst | 2-Amino-3-alkylindoles | rsc.org |

| Intramolecular Oxidative S-N Bond Formation | Imidoyl Thioureas, Phenyliodine(III) bis(trifluoroacetate) | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | organic-chemistry.org |

| C(sp²)–H Functionalization/Intramolecular Amination | N-aryl-2-amino-N-heterocycles, Iodine(III) catalyst | Benzimidazole-fused heterocycles | rsc.org |

Note: This table showcases various methods for forming carbon-heteroatom bonds, some of which could be adapted for use with this compound.

Detailed Mechanistic Studies of Organozinc Reactions

A thorough understanding of reaction mechanisms is paramount for optimizing reaction conditions and expanding the synthetic utility of organozinc reagents like this compound. This section explores the elucidation of reaction pathways, the influence of reaction parameters, and the analysis of transition states.

Elucidation of Reaction Pathways and Intermediates

The reactions of organozinc compounds can proceed through various pathways, often involving the formation of reactive intermediates. For instance, in the context of SN1 reactions, the mechanism involves a multi-step process with the formation of a carbocation intermediate. pressbooks.pub While this is a general mechanism, it provides a framework for understanding potential pathways in reactions involving organometallic reagents.

More specific to organometallic reactions, the formation of intermediates is a key feature. In some cycloaddition reactions, the presence of zwitterionic intermediates has been proposed and, in some cases, experimentally verified. mdpi.com The formation and stability of such intermediates can be influenced by the nature of the reactants and the solvent. mdpi.com

In the context of reactions involving iodine, mechanistic studies have revealed the formation of various intermediates. For example, the Dushman reaction, which involves the reduction of iodate (B108269) by iodide, proceeds through a complex mechanism with multiple steps. researchgate.net Similarly, the oxidation of iodide by metal-to-ligand charge-transfer excited states can involve the formation of iodine atoms (I•) as primary photoproducts, which then react further. rsc.org

The mechanism of carbon-heteroatom bond formation from a Rh(III)-methyl complex to produce methyl iodide is proposed to occur via an SN2 attack of iodide on the Rh(III)-Me group through two competing pathways. nih.gov The formation of an iron porphyrin carbene intermediate is suggested in heme protein-catalyzed carbene insertion reactions. nih.gov

Table 3: Proposed Intermediates in Various Chemical Reactions

| Reaction Type | Proposed Intermediate(s) | Reference |

| SN1 Reaction | Carbocation | pressbooks.pub |

| [3+2] Cycloaddition | Zwitterion | mdpi.com |

| Dushman Reaction (Iodate-Iodide) | Asymmetric YXO₂ intermediate | researchgate.net |

| Oxidation of Iodide | Iodine atom (I•) | rsc.org |

| Rh(III)-Me Reductive Elimination | Rh(III)-Me species | nih.gov |

| Heme Protein-Catalyzed Carbene Insertion | Iron porphyrin carbene | nih.gov |

Influence of Solvent Systems and Additives (e.g., LiCl, Acetonitrile)

The Menshutkin reaction, for example, demonstrates a dramatic solvent effect on reaction rates. nih.gov The use of polarizable force fields in computational studies has been shown to be crucial for accurately predicting solvent effects, especially in low-dielectric media. nih.gov The rate accelerations observed in this reaction are correlated with the stabilization of the charge-separated transition state by the solvent. nih.gov

The photochemistry of the iodide ion is also solvent-dependent, with the appearance of solvated electrons as detectable intermediates in various solvents, including acetonitrile. tau.ac.il In the oxidation of iodide by a ruthenium complex, the mechanism of excited-state quenching by iodide differs significantly between acetonitrile and dichloromethane. rsc.org In acetonitrile, the reaction is dynamic, while in dichloromethane, it is primarily static due to the formation of ion pairs in the ground state. rsc.org

Additives like lithium chloride (LiCl) are known to play a crucial role in organozinc chemistry. For instance, the 4-methylphenylzinc iodide•lithium chloride complex is a representative reagent in cobalt-catalyzed arylzincation of alkynes. dntb.gov.ua LiCl can enhance the solubility and reactivity of organozinc reagents. However, the effect of LiCl can be complex and concentration-dependent. In studies on thyroid cancer cell lines, high concentrations of LiCl were found to decrease cell viability, while at lower concentrations, it could increase iodide uptake in certain cell lines. e-enm.org It was concluded that the lithium-induced iodide retention is not directly caused by its effect on the sodium iodide symporter (NIS) function. e-enm.org

Acetonitrile is a common solvent and can also act as an additive. In the cobalt-catalyzed arylzincation of alkynes, the 4-methylphenylzinc iodide•lithium chloride complex is used in acetonitrile. dntb.gov.ua The kinetics of iodide oxidation by a ruthenium complex have been studied in acetonitrile, revealing a dynamic quenching process. rsc.org

Table 4: Influence of Solvents and Additives on Reaction Parameters

| Reaction | Solvent/Additive | Observed Effect | Reference |

| Menshutkin Reaction | Various Solvents | Dramatic effect on reaction rates | nih.gov |

| Photochemistry of Iodide | Acetonitrile, Alcohols | Formation of solvated electrons | tau.ac.il |

| Oxidation of Iodide | Acetonitrile vs. Dichloromethane | Different quenching mechanisms | rsc.org |

| Cobalt-catalyzed Arylzincation | LiCl, Acetonitrile | Used as reagent complex and solvent | dntb.gov.ua |

| Iodide Kinetics in Cells | LiCl | Concentration-dependent effects on iodide uptake | e-enm.org |

Transition State Analysis and Energy Profiles

Understanding the structure and energetics of transition states is fundamental to comprehending reaction mechanisms and selectivity. Computational chemistry plays a vital role in elucidating these aspects.

For enzyme-catalyzed reactions, it has been suggested that the enzyme active site can stabilize transition states that are similar to those in solution, rather than altering the transition state structure itself. nih.gov This has implications for understanding the catalytic promiscuity of enzymes. nih.gov

In the context of allylation reactions involving allylzinc species, the stereochemical outcome can be explained by the Zimmerman-Traxler transition state model. nih.gov The substituents on the reactants occupy specific positions in the chair-like transition state to minimize steric interactions. nih.gov

Computational tools are also used to find the transition state of a chemical reaction. youtube.com Methods like the nudged elastic band (NEB) method can be employed to find the minimum energy pathway and identify the transition state geometry. youtube.com

The chemoselectivity of reactions, such as carbene insertion into Si-H versus N-H bonds catalyzed by a cytochrome c heme protein, can be controlled by the conformational dynamics of the protein, which affects the accessibility of the active site. nih.gov This highlights how the protein scaffold can influence the transition state and, consequently, the reaction outcome.

Table 5: Methods and Models for Transition State Analysis

| Method/Model | Application | Key Findings | Reference |

| Comparative Transition State Analysis | Enzyme-catalyzed reactions | Enzymes stabilize solution-like transition states | nih.gov |

| Zimmerman-Traxler Transition State | Allylation reactions | Explains stereochemical outcome based on steric interactions | nih.gov |

| Nudged Elastic Band (NEB) Method | Finding transition states | Identifies minimum energy pathway and transition state geometry | youtube.com |

| Computational and Experimental Tools | Biocatalyzed carbene insertion | Protein dynamics control chemoselectivity | nih.gov |

Applications of 3 Methylphenylzinc Iodide in Complex Organic Synthesis

Construction of Diverse Carbon-Carbon Frameworks

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. 3-Methylphenylzinc iodide is instrumental in a variety of coupling reactions that forge these critical bonds, enabling the assembly of diverse and complex carbon skeletons with high efficiency and selectivity.

The biaryl motif is a ubiquitous structural unit in pharmaceuticals, natural products, and functional materials. The Negishi cross-coupling reaction provides a powerful and reliable method for the synthesis of unsymmetrical biaryls, and this compound is an excellent coupling partner in this context. organic-chemistry.orgnumberanalytics.com In this reaction, an organozinc compound, such as this compound, couples with an aryl halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.org This method is noted for its high functional group tolerance and its ability to proceed under mild conditions. numberanalytics.comwikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to the low-valent metal catalyst (Pd(0) or Ni(0)), followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst. wikipedia.org The use of this compound allows for the specific introduction of a 3-methylphenyl group onto a variety of aromatic and heteroaromatic rings. This is particularly valuable for creating sterically hindered or electronically complex biaryl systems that are challenging to synthesize using other methods. google.comgoogle.com

Table 1: Examples of Biaryl Synthesis via Negishi Coupling

| Reactant A | Reactant B | Catalyst | Product | Yield | Ref |

|---|---|---|---|---|---|

| 3-Methylphenylzinc halide | 3-Bromobenzonitrile | Bis(triphenylphosphine)nickel dichloride | 3-(3'-Methylphenyl)benzonitrile | Good | google.com |

| 4-Methylphenylzinc halide | 2-Chlorobenzonitrile | Nickel-phosphine complex | 2-(4'-Methylphenyl)benzonitrile | 69% | google.com |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that serve as important precursors for various heterocyclic compounds and exhibit a wide range of biological activities. mdpi.comnih.gov A modern and effective method for synthesizing functionalized chalcones is the Negishi acylative cross-coupling reaction. mdpi.com This strategy involves the coupling of an organozinc halide with a cinnamoyl chloride, which is a derivative of an α,β-unsaturated carboxylic acid.

This compound can be employed as the nucleophilic partner in this transformation, reacting with various substituted cinnamoyl chlorides in the presence of a palladium catalyst. This approach is highly modular, allowing for the synthesis of a diverse library of chalcones by varying both the organozinc reagent and the cinnamoyl chloride. mdpi.com The reaction is often preferred over traditional Claisen-Schmidt condensation due to its milder conditions and broader substrate scope, particularly for electron-rich or sensitive substrates. mdpi.comscispace.com

Table 2: Synthesis of Chalcone Derivatives via Acylative Negishi Coupling

| Organozinc Reagent | Acyl Chloride | Catalyst | Product Structure | Ref |

|---|---|---|---|---|

| Arylzinc halide | Cinnamoyl chloride | Palladium(0) complex | 1,3-Diaryl-2-propen-1-one (Chalcone) | mdpi.com |

Multisubstituted alkenes are fundamental building blocks in organic chemistry, found in numerous natural products and bioactive molecules. This compound can be used to construct these structures through palladium- or nickel-catalyzed cross-coupling reactions with alkenyl halides or triflates. wikipedia.org This application of the Negishi coupling allows for the stereospecific formation of C(sp²)-C(sp²) bonds, where the configuration of the starting alkenyl partner is retained in the final product.

The reaction tolerates a wide array of functional groups on both the organozinc reagent and the alkenyl electrophile, providing a direct route to tri- and tetrasubstituted alkenes. organic-chemistry.org For example, reacting this compound with a disubstituted vinyl iodide allows for the regioselective and stereoselective synthesis of a trisubstituted alkene, a structure that can be challenging to access through other synthetic routes. scielo.org.bo

Table 3: Synthesis of Multisubstituted Alkenes

| Organozinc Reagent | Alkene Partner | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| This compound | (E)-1-Iodo-1-alkene | Pd or Ni complex | (E)-1-(3-Methylphenyl)-1-alkene | wikipedia.org |

| This compound | (Z)-1-Bromo-1-alkene | Pd or Ni complex | (Z)-1-(3-Methylphenyl)-1-alkene | wikipedia.org |

Triarylmethanes and their derivatives are structurally important motifs found in dyes, molecular probes, and pharmacologically active compounds. beilstein-journals.orgsioc-journal.cn The synthesis of these non-symmetrical structures can be achieved through sequential arylation strategies where this compound can act as a key nucleophile. A common approach involves the reaction of an organometallic reagent with a diarylmethyl electrophile, such as a diarylmethyl halide or alcohol derivative.

In a potential synthetic route, this compound could be added to a diarylmethyl cation or its equivalent, generated in situ from a diarylmethanol, in a transition-metal-catalyzed process. beilstein-journals.org This would forge the final carbon-carbon bond to create the triarylmethane core. This modular approach allows for the systematic variation of all three aryl groups, providing access to a wide range of structurally diverse triarylmethanes. nih.gov Similarly, diarylalkanes can be synthesized through related coupling methodologies. rsc.org

Table 4: General Strategies for Triarylmethane and Diarylalkane Synthesis

| Reactant A | Reactant B | Method | Product Class | Ref |

|---|---|---|---|---|

| Diaryl-substituted electrophile | This compound | Transition-metal catalysis | Triarylmethane | beilstein-journals.orgnih.gov |

Integration into Modular Synthetic Strategies

Modular synthesis is a powerful strategy that allows for the rapid generation of a library of related compounds by combining different building blocks. youtube.com The Negishi cross-coupling reaction is exceptionally well-suited for such strategies due to its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgwikiwand.com

This compound serves as an ideal modular component in these synthetic sequences. It can be prepared from 3-iodotoluene (B1205562) and activated zinc, and then coupled with a variety of organic halides or triflates in the presence of a palladium or nickel catalyst. chemeurope.comorganic-chemistry.org This allows for the efficient and predictable incorporation of the 3-methylphenyl (m-tolyl) group into a larger molecule. By systematically varying the coupling partner, a diverse range of analogs can be synthesized from this common building block, facilitating structure-activity relationship (SAR) studies in drug discovery and materials science.

Demonstrations of Regioselective and Chemoselective Transformations

The utility of this compound in synthesis is greatly enhanced by the high degree of selectivity that can be achieved in its coupling reactions.

Regioselectivity refers to the control of which position on a molecule reacts. In a Negishi coupling, the reaction occurs specifically at the carbon-zinc bond of the organozinc reagent and the carbon-halogen bond of the electrophile. nih.gov For example, if this compound is reacted with a molecule containing multiple halogen atoms (e.g., a dihalopyridine), the site of the coupling can often be controlled. The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) allow for selective reaction at the most reactive site. nih.gov Furthermore, electronic and steric factors of the substrate can direct the coupling to a specific position. rsc.orgrsc.org

Chemoselectivity is the ability to react with one functional group in the presence of other, potentially reactive, functional groups. The Negishi coupling is renowned for its excellent chemoselectivity. taylorandfrancis.com this compound can be coupled with an organic halide in the presence of sensitive functional groups such as esters, ketones, and amides, which would be incompatible with more reactive organometallic reagents like Grignard or organolithium reagents. This selectivity is a key advantage, as it minimizes the need for protecting groups, thereby streamlining the synthetic process. chemeurope.com

Table 2: Illustrative Examples of Selective Transformations This table provides hypothetical examples to demonstrate the principles of regioselectivity and chemoselectivity.

| Reagent 1 | Reagent 2 | Catalyst | Selectivity Demonstrated | Product |

| 3-MeC₆H₄ZnI | 2-Bromo-5-iodopyridine | Pd(PPh₃)₄ | Regioselectivity (C-I reacts over C-Br) | 2-Bromo-5-(3-methylphenyl)pyridine |

| 3-MeC₆H₄ZnI | Methyl 4-iodobenzoate | Pd(dppf)Cl₂ | Chemoselectivity (Couples with C-I, ester remains intact) | Methyl 4-(3-methylphenyl)benzoate |

Spectroscopic and Computational Analysis of Arylzinc Iodides

Spectroscopic Methodologies for Understanding Organozinc Reactivity (e.g., NMR, EXAFS)

Spectroscopic methods are indispensable tools for characterizing the structure and dynamics of organozinc reagents in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and Extended X-ray Absorption Fine Structure (EXAFS) are particularly prominent in this field.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are routinely used to confirm the formation of organozinc reagents and to probe their solution-state structures. sapub.org For 3-methylphenylzinc iodide, the chemical shifts of the aromatic protons and the methyl group protons provide a distinct fingerprint of the compound. The aromatic protons typically appear in the range of 6.0-9.5 ppm, while the benzylic methyl protons are expected around 2.2-2.5 ppm. uwimona.edu.jm The carbon atoms attached to the zinc and iodine atoms will exhibit characteristic shifts in the ¹³C NMR spectrum, influenced by the electronic environment. sapub.org

Studies on related arylzinc halides have shown that the chemical shifts are sensitive to the solvent and the presence of coordinating additives like lithium chloride or TMEDA (tetramethylethylenediamine). smolecule.com These shifts can provide insights into the equilibrium between different species in solution, such as monomers, dimers, and higher-order aggregates. researchgate.net For instance, the coordination of a solvent like THF can be observed through changes in the chemical shifts of both the arylzinc compound and the solvent molecules. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS):

EXAFS is a powerful technique for determining the local atomic environment around the zinc atom in both crystalline and non-crystalline materials. nist.gov It provides information on the coordination numbers, bond distances, and the identity of the neighboring atoms. researchgate.net For arylzinc iodides, EXAFS studies can reveal the Zn-C and Zn-I bond lengths and the coordination number of the zinc center. researchgate.net

A summary of typical spectroscopic data for related arylzinc compounds is presented in the table below.

| Spectroscopic Technique | Observable Parameter | Typical Value/Range for Arylzinc Halides | Significance |

| ¹H NMR | Chemical Shift (δ) of Aromatic Protons | 6.0 - 9.5 ppm | Confirms the presence of the aryl group and provides information about its electronic environment. |

| ¹³C NMR | Chemical Shift (δ) of Carbon bonded to Zinc | Varies | Indicates the nature of the carbon-zinc bond. |

| EXAFS | Zn-I Bond Length | ~2.38 pm | Provides direct information about the primary coordination sphere of the zinc atom. |

| EXAFS | Coordination Number of Zinc | Varies (often 4) | Reveals the geometry around the zinc center (e.g., tetrahedral). |

Theoretical and Computational Chemistry Approaches

Computational chemistry offers a powerful lens to investigate the structure, stability, and reactivity of organozinc compounds at a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) has emerged as a primary computational tool for studying organozinc chemistry. icm.edu.pl DFT calculations allow for the optimization of molecular geometries and the determination of the energies of reactants, intermediates, transition states, and products. rsc.orgicm.edu.pl This information is crucial for mapping out the potential energy surfaces of reactions involving arylzinc iodides and understanding their mechanisms.

For instance, DFT studies on the conjugate addition of organozinc halides to enones have elucidated the role of the solvent and additives like LiCl. rsc.org Calculations can model the explicit coordination of solvent molecules and their influence on the stability of intermediates and the height of activation barriers. researchgate.netrsc.org In the context of this compound, DFT could be used to model its dimeric structure, its solvation in solvents like THF or DME, and its interaction with electrophiles in reactions such as Negishi cross-coupling. rsc.org

Researchers have employed DFT with functionals like B3LYP to investigate the insertion of molecules like SO₂ into the Zn-C bond of organozinc compounds, providing insights into the reaction energetics and confirming the exothermic nature of such insertions. icm.edu.pl Similar approaches could be applied to understand the reactivity of this compound towards various substrates.

Beyond elucidating reaction mechanisms, computational models are increasingly used to predict the reactivity and selectivity of organometallic reagents. By calculating the energies of different possible reaction pathways and products, it is possible to forecast the likely outcome of a reaction under specific conditions.

For example, computational models can help to understand why certain organozinc reagents show enhanced reactivity. Kinetic experiments combined with computational studies on arylzinc pivalates have highlighted their unique reactivity profile compared to conventional arylzinc halides. researchgate.net

In the case of this compound, computational models could be used to predict its reactivity in cross-coupling reactions with various organic halides. By calculating the activation barriers for different coupling partners, one could predict the relative rates of reaction and the potential for side reactions. Furthermore, these models can aid in the design of new, more efficient catalysts and reaction conditions by providing a rational basis for understanding structure-reactivity relationships. researchgate.net The influence of the methyl group at the meta position on the electronic properties and steric hindrance of the aryl ring can be precisely quantified through computational analysis, allowing for predictions of its specific reactivity compared to other substituted arylzinc iodides.

Challenges and Future Directions in 3 Methylphenylzinc Iodide Research

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of organozinc reagents, including 3-methylphenylzinc iodide, often involves the use of volatile organic solvents and can be sensitive to air and moisture, requiring stringent inert atmosphere techniques. acs.orgwikipedia.org Future research is directed towards developing more sustainable and environmentally friendly synthetic methods. One area of exploration is the use of alternative, greener reaction media. For instance, ionic liquids (ILs) are being investigated as potential replacements for volatile organic solvents. polyu.edu.hk The challenge lies in finding ILs that are stable towards reactive organometallic reagents like organozincs. polyu.edu.hk While some progress has been made with less reactive organometallics, the in-situ generation of more reactive species like this compound in stable ILs remains an active area of research. polyu.edu.hk

Another avenue for sustainable synthesis is the reduction of waste and energy consumption. This can be achieved through process intensification and the use of more efficient catalytic systems. The development of methods that minimize the use of hazardous reagents and solvents is a key goal in green chemistry and is directly applicable to the synthesis of this compound.

Exploration of Novel Catalytic Systems beyond Traditional Palladium and Nickel

Palladium and nickel complexes are the most common catalysts used in cross-coupling reactions involving this compound. thieme-connect.comwikipedia.org However, these metals can be expensive and have associated toxicity concerns, which can hinder their use in industrial processes. thieme-connect.com Consequently, there is a growing interest in exploring more economical, less toxic, and earth-abundant metal catalysts.

Iron-based catalysts are emerging as a promising alternative due to iron's low cost and environmental friendliness. organic-chemistry.orgnih.gov Research has shown that iron salts can effectively catalyze the cross-coupling of arylzinc reagents with various electrophiles. organic-chemistry.orgbeilstein-journals.org For example, iron-catalyzed cross-coupling of arylzinc reagents with alkyl sulfonates has been demonstrated to proceed smoothly. organic-chemistry.org The development of air-stable iron(III)-based precatalysts further enhances their practicality by allowing for reactions to be set up without the need for a glovebox. nih.gov

Cobalt-based catalysts also represent an attractive option. thieme-connect.comrsc.org Cobalt catalysts are generally less expensive than palladium and have shown high efficiency in coupling organozinc compounds with electrophiles, often without the need for complex ligands. thieme-connect.com Cobalt-catalyzed cross-coupling reactions have demonstrated broad functional group tolerance and can be applied to a variety of organic halides. rsc.orgnih.govnih.govorganic-chemistry.org

The exploration of these and other novel catalytic systems for reactions with this compound is a key area for future research. The goal is to develop more robust, cost-effective, and sustainable catalytic methods for carbon-carbon bond formation.

Expansion of Reaction Scope and Further Functional Group Tolerance

While this compound is known for its good functional group tolerance compared to more reactive organometallics like Grignard reagents, there is always room for improvement. thieme-connect.comnumberanalytics.com Future research will likely focus on expanding the scope of reactions where this reagent can be effectively utilized and further enhancing its compatibility with a wider array of functional groups.

One area of focus is the development of catalytic systems that can operate under milder reaction conditions. This would allow for the coupling of this compound with substrates containing sensitive functional groups that might not be stable under traditional cross-coupling conditions. For instance, nickel-catalyzed Negishi-type coupling of amides with arylzinc halides has been achieved under exceedingly mild conditions, demonstrating broad substrate scope and excellent functional group tolerance. thieme-connect.com

Furthermore, expanding the types of electrophiles that can be coupled with this compound is an ongoing effort. While aryl halides are common coupling partners, research into the use of other electrophiles, such as alkyl sulfonates, will broaden the synthetic utility of this organozinc reagent. organic-chemistry.org The development of new protocols that allow for the coupling of previously challenging substrate combinations will continue to be a significant area of investigation.

Application in Flow Chemistry and Automated Synthesis

The use of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, reproducibility, and scalability for reactions involving highly reactive intermediates like organozinc reagents. acs.orgnih.gov The in-situ generation of this compound in a continuous flow system, followed by its immediate use in a subsequent coupling reaction, can minimize the handling of this pyrophoric and moisture-sensitive compound. smolecule.com

Automated flow systems have been successfully developed for the generation of various organozinc reagents and their subsequent use in Negishi couplings. nih.govvapourtec.com These systems allow for the rapid and efficient synthesis of libraries of compounds, which is particularly valuable in medicinal chemistry for the discovery of new bioactive molecules. acs.orgnih.gov The integration of in-line purification techniques, such as automated liquid-liquid extraction, further streamlines the synthetic process. nih.govvapourtec.com

Future work in this area will likely focus on optimizing flow conditions for the synthesis and reaction of this compound, expanding the range of automated synthetic transformations possible with this reagent, and integrating real-time analytical techniques for process monitoring and control. organic-chemistry.org

Advanced Mechanistic Insights through Emerging Analytical Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new transformations. The formation of organozinc reagents from zinc metal and organohalides is a heterogeneous process, and the nature of the intermediates on the zinc surface has historically been difficult to study. nih.gov

Emerging analytical techniques are beginning to provide unprecedented insights into these complex reaction mechanisms. Single-particle fluorescence microscopy , for example, has been used to directly observe organozinc intermediates on the surface of zinc metal. nih.govnih.gov This technique has revealed that the formation of organozinc reagents is a two-step process involving the initial formation of surface-bound intermediates followed by their solubilization. nih.gov

In-situ monitoring techniques , such as Fourier-transform infrared (FTIR) spectroscopy and near-infrared (NIR) spectroscopy, are also powerful tools for studying Grignard and organozinc reactions in real-time. mt.comresearchgate.net These methods can provide valuable information about reaction kinetics, the formation of intermediates, and the influence of reaction parameters. mt.comresearchgate.net

Future mechanistic studies will likely involve the application of these and other advanced analytical methods, such as electroanalytical techniques and computational modeling, to gain a more comprehensive understanding of the factors that govern the reactivity and selectivity of this compound in various chemical transformations. nih.govrsc.org This knowledge will be invaluable for the rational design of new and improved synthetic protocols.

Q & A

Q. What are the standard synthetic routes for preparing 3-methylphenylzinc iodide, and how is its purity validated in academic settings?

- Methodological Answer : this compound is typically synthesized via transmetallation reactions. A common approach involves reacting 3-methylphenyllithium or 3-methylphenyl Grignard reagents with zinc iodide in anhydrous tetrahydrofuran (THF) under inert conditions. For purity validation:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the absence of residual ligands (e.g., THF or halides) and verify the aryl-zinc bond integrity.

- Titration : Iodometric titration quantifies active zinc content, ensuring stoichiometric consistency .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities or decomposition byproducts.

Q. What are the critical storage and handling protocols for this compound in THF solution?

- Methodological Answer :

- Store under inert gas (argon/nitrogen) at –20°C to prevent THF degradation and reagent oxidation.

- Use flame-dried glassware and syringes for aliquot transfer to avoid moisture-induced decomposition.

- Regularly monitor solution integrity via NMR or reaction test batches with standardized substrates (e.g., aryl halides in cross-coupling reactions) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methyl group influence the reactivity of this compound in Negishi cross-coupling reactions?

- Methodological Answer :

-

Steric Effects : The methyl group at the meta position increases steric hindrance, reducing reaction rates with bulky electrophiles. Compare kinetic data with unsubstituted phenylzinc iodide using time-resolved reaction monitoring.

-

Electronic Effects : Electron-donating methyl groups enhance nucleophilicity, favoring coupling with electron-deficient aryl halides. Electrochemical studies (cyclic voltammetry) quantify electron density changes at the zinc center .

-

Table 1 : Comparative reaction yields of this compound vs. phenylzinc iodide with para-substituted aryl halides.

Electrophile (X = substituent) Yield (%) – this compound Yield (%) – Phenylzinc iodide X = NO₂ 92 85 X = OMe 68 75

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in perovskite precursor synthesis?

- Methodological Answer :

- Controlled Environment Studies : Replicate reactions under strictly anhydrous conditions to isolate moisture-related decomposition pathways.

- Advanced Characterization : Use X-ray absorption spectroscopy (XAS) to probe zinc coordination in perovskite matrices and correlate with photovoltaic performance .

- Design of Experiments (DoE) : Vary solvent polarity (THF vs. dioxane), temperature, and ligand ratios to identify optimal parameters. Statistical analysis (ANOVA) determines significant factors .

Q. What computational strategies predict the ligand exchange dynamics of this compound in solution-phase reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states during transmetallation with palladium catalysts to predict activation barriers.

- Molecular Dynamics (MD) : Simulate solvent-shell interactions in THF to assess stability against aggregation or solvolysis.

- Validation : Compare computational predictions with experimental kinetic isotope effects (KIEs) or substituent-dependent rate studies .

Q. How can researchers address yield discrepancies when scaling up reactions involving this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation.

- Scale-Dependent Optimization : Adjust stirring rates and cooling profiles to mitigate heat/mass transfer limitations.

- Case Study : A 10x scale-up of a Suzuki-Miyaura coupling showed 15% yield drop due to zinc reagent aggregation. Introducing ultrasound agitation restored yields to 90% of small-scale results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.